Sodium paraperiodate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

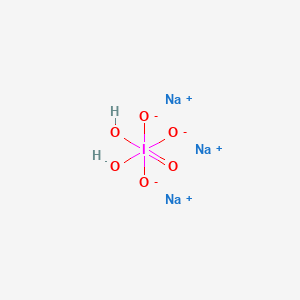

IUPAC Name |

trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYMXPNUZLZKOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2INa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930461 | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Sodium paraperiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13940-38-0 | |

| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium dihydrogenorthoperiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Preparation of Sodium Paraperiodate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of sodium paraperiodate (Na₃H₂IO₆), an important oxidizing agent with applications in organic synthesis and biochemistry. This document details experimental protocols, presents quantitative data for comparison, and visualizes the synthesis workflows.

Introduction

This compound, the sodium salt of periodic acid, exists in two common forms: sodium metaperiodate (NaIO₄) and sodium orthoperiodate, which includes this compound (Na₃H₂IO₆) and the fully reacted salt Na₅IO₆.[1] As a potent oxidizing agent, this compound is utilized in various chemical processes, including the oxidative cleavage of vicinal diols to form aldehydes and ketones.[2][3][4] This property is particularly valuable in carbohydrate chemistry for modifying and analyzing glycoproteins and polysaccharides.[2][4] This guide focuses on the synthesis of this compound (Na₃H₂IO₆), a precursor to other periodate (B1199274) compounds.[1][5]

Synthesis Methodologies

Several methods have been established for the synthesis of this compound, primarily involving the oxidation of iodine-containing compounds in an alkaline medium. The most prevalent methods are detailed below.

Oxidation of Sodium Iodide with Bromine

A classical and straightforward laboratory-scale synthesis involves the oxidation of sodium iodide with bromine in the presence of a strong base.

Experimental Protocol:

-

Dissolve 10g of sodium iodide (NaI) and 53g of sodium hydroxide (B78521) (NaOH) in 400ml of water.

-

Heat the solution to 80°C with continuous stirring.

-

Slowly add 16ml of bromine (Br₂) through a dropping funnel with the delivery spout submerged beneath the surface of the hot liquid.

-

Maintain the temperature at 80°C throughout the reaction. The this compound will precipitate out of the solution during the oxidation process.

-

After the complete addition of bromine, cool the mixture.

-

Filter the precipitate by suction and wash it four times with 10ml portions of ice-cold water. It is crucial that each portion of wash water remains in contact with the solid on the filter for at least five minutes.

-

Dry the resulting product in the air to yield this compound.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 10g NaI, 53g NaOH, 16ml Br₂ | [6] |

| Solvent & Volume | 400ml Water | [6] |

| Reaction Temperature | 80°C | [6] |

| Product Yield | 16-18g | [6] |

Oxidation of Iodine Compounds with Sodium Hypochlorite (B82951)

An industrially significant method utilizes sodium hypochlorite as the oxidizing agent in the presence of an alkali metal hydroxide. This process can accommodate various iodine-containing starting materials, including iodine (I₂), iodides, or iodates, and is adaptable for use with iodine-containing waste streams.[7][8]

Overall Reaction:

NaI + 4 Br₂ + 10 NaOH → Na₃H₂IO₆ + 8 NaBr + 4 H₂O[1]

Experimental Protocol (General):

-

An iodine-containing mixture is combined with an alkali metal hydroxide (e.g., sodium hydroxide) and sodium hypochlorite in the presence of Na⁺ ions.

-

The reaction leads to the precipitation of this compound (Na₃H₂IO₆).

-

The precipitated product is then separated from the reaction mixture.[7][8]

Experimental Protocol (from Sodium Iodate):

-

To a solution of 50 g of sodium iodate (B108269) in 200.5 g of water, add 68.5 g of 30 wt % aqueous sodium hydroxide.

-

Add 209.2 g of 12.8 wt % aqueous sodium hypochlorite dropwise at an internal temperature of 80°C.

-

Stir the reaction mixture at the same temperature for 4 hours.

-

Cool the reaction mixture to an internal temperature of 30°C or less. The pH of the reaction mixture will be approximately 13.

-

Filter the precipitated crystal and dry it under reduced pressure.[9]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Sodium Iodate, Sodium Hydroxide, Sodium Hypochlorite | |

| Reaction Temperature | 80°C | |

| Reaction Time | 4 hours | |

| Yield of Disodium (B8443419) Paraperiodate | 98% |

Oxidation of Iodates with Chlorine

Another established method involves the oxidation of sodium iodate with chlorine gas in a highly alkaline solution.

Overall Reaction:

NaIO₃ + Cl₂ + 4 NaOH → Na₃H₂IO₆ + 2NaCl + H₂O[1][3]

This method is a common industrial process for producing this compound.[3][10]

Synthesis and Conversion Workflow Diagrams

The following diagrams illustrate the logical workflows for the synthesis of this compound and its subsequent conversion to sodium metaperiodate.

Caption: Workflow for the synthesis of this compound via oxidation of sodium iodide with bromine.

Caption: Workflow for the synthesis of this compound using sodium hypochlorite as the oxidizing agent.

Caption: Workflow for the conversion of this compound to sodium metaperiodate.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the choice of method often depending on the desired scale of production and the available starting materials. The oxidation of sodium iodide with bromine offers a reliable laboratory-scale preparation, while the use of sodium hypochlorite provides a versatile and industrially scalable route. For drug development and research applications where high purity is paramount, careful control of reaction conditions and subsequent purification steps are essential. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers in the synthesis of this important chemical reagent.

References

- 1. Sodium periodate - Wikipedia [en.wikipedia.org]

- 2. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]

- 3. atamankimya.com [atamankimya.com]

- 4. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]

- 8. EP0913358A1 - Process for the preparation of periodates - Google Patents [patents.google.com]

- 9. US7179439B2 - Method for preparing dithis compound - Google Patents [patents.google.com]

- 10. SODIUM METAPERIODATE - Ataman Kimya [atamanchemicals.com]

Sodium paraperiodate CAS number 13940-38-0 properties

An In-depth Technical Guide to Sodium Paraperiodate (CAS 13940-38-0) for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CAS No. 13940-38-0), with the chemical formula Na₃H₂IO₆, is the trisodium (B8492382) salt of periodic acid.[1][2] It is a powerful and selective oxidizing agent widely utilized in organic chemistry and biochemistry.[3][4] Unlike its counterpart, sodium metaperiodate (NaIO₄), this compound is the more hydrated form and is particularly useful in specific applications where its solubility characteristics and milder reactivity are advantageous.[5] This guide provides a comprehensive overview of its properties, applications, and experimental protocols relevant to professionals in research and drug development.

Physicochemical and Safety Data

This compound is a white, crystalline, light-sensitive solid.[3][4][6] As a strong oxidizer, it may intensify fire and should be stored away from combustible materials.[7][8] It is also classified as a skin and eye irritant.[7] Proper safety precautions, including the use of personal protective equipment, are mandatory when handling this compound.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13940-38-0 | [4] |

| Molecular Formula | Na₃H₂IO₆ | [6][9] |

| Molecular Weight | 293.89 g/mol | [3][4][9] |

| Appearance | White crystalline powder/solid | [4] |

| Melting Point | >300 °C (decomposes) | [4] |

| Density | 3.86 g/cm³ | [3] |

| Solubility | Very slightly soluble in water; Soluble in concentrated NaOH solutions | [3][6] |

| Synonyms | Trithis compound, Sodium hydrogen periodate (B1199274), Periodic acid trisodium salt | [3][6] |

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| May intensify fire; oxidizer | Oxidizing solids (Category 2/3) | P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing/combustible materials. | [7][8] |

| Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |

| Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Core Applications in Research and Development

The utility of this compound stems from its ability to selectively cleave carbon-carbon bonds between vicinal diols (hydroxyl groups on adjacent carbons). This reaction, known as the Malaprade oxidation, is fundamental to its various applications.[5][10]

Carbohydrate and Polysaccharide Chemistry

This compound is instrumental in the structural elucidation of polysaccharides.[11][12] By cleaving the bonds within sugar rings that contain vicinal diols, it generates two aldehyde groups.[6] This process is key for:

-

Structural Analysis: Historically used to determine the structure of complex carbohydrates.[10][11]

-

Modification of Polysaccharides: It is used to create dialdehyde (B1249045) cellulose (B213188) (DAC), a versatile biopolymer precursor for advanced materials like hydrogels, films, and nanoparticles for drug delivery.[9][10][13]

Biochemistry and Bioconjugation

The selective nature of periodate oxidation makes it an invaluable tool in modifying biological macromolecules.

-

Glycoprotein Modification: It selectively oxidizes carbohydrate moieties (glycans) on glycoproteins, creating aldehyde groups that can be used for labeling or conjugation without altering the protein backbone.[10]

-

RNA Labeling: The ribose sugar at the 3'-terminus of an RNA molecule contains a vicinal diol, making it a specific target for oxidation by this compound. The resulting aldehyde is then used to attach fluorescent dyes, biotin, or other reporter molecules, facilitating the study of RNA structure and function.[1][10][14]

Drug Development and Therapeutics

In the field of drug development, particularly for biologics, this compound facilitates the creation of site-specific conjugates.

-

Antibody-Drug Conjugates (ADCs): A leading application is the development of ADCs.[15] The N-linked glycans on the Fc region of monoclonal antibodies can be oxidized to generate aldehyde handles. These aldehydes provide specific sites for the covalent attachment of cytotoxic drug-linker payloads, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[15][16] This site-specific conjugation method is superior to traditional methods that result in heterogeneous mixtures.

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for research success. Below are methodologies for key applications of this compound.

Protocol: Synthesis of Dialdehyde Cellulose (DAC)

This protocol describes the periodate oxidation of microcrystalline cellulose to produce DAC.[9][17]

-

Suspension: Suspend microcrystalline cellulose in an aqueous solution of this compound. A typical molar ratio is 1.25 moles of oxidant per mole of anhydroglucose (B10753087) units in the cellulose.[9]

-

Reaction: Stir the suspension in the dark at a controlled temperature (e.g., 35-50 °C) for a defined period (e.g., 4-24 hours). The reaction time influences the degree of oxidation.[7][9][17]

-

Quenching: Stop the reaction by adding a quenching agent like ethylene (B1197577) glycol to consume excess periodate.

-

Purification: Separate the resulting dialdehyde cellulose product by centrifugation or filtration.

-

Washing: Wash the product thoroughly with deionized water to remove the iodate (B108269) byproduct and any unreacted reagents.

-

Analysis: Determine the aldehyde content using methods such as oxime titration to quantify the degree of oxidation.[9][12]

Protocol: 3'-End Labeling of RNA

This protocol provides a framework for the fluorescent labeling of RNA.[14][18]

-

Oxidation Reaction:

-

In a microcentrifuge tube, combine the purified RNA sample (e.g., 1-20 µM final concentration) with a freshly prepared solution of sodium periodate (e.g., 1-10 mM final concentration) in a suitable buffer (e.g., potassium hydrogen phosphate, pH 6.0).[8][18]

-

Incubate the reaction in the dark at room temperature for 30-60 minutes.[18]

-

-

Purification:

-

Remove the excess sodium periodate immediately following incubation. This is a critical step to stop the reaction. Centrifugal filtration (using a filter with an appropriate molecular weight cut-off) is an effective method that avoids potentially disruptive ethanol (B145695) precipitation.[14]

-

-

Conjugation Reaction:

-

To the purified, oxidized RNA, add an aldehyde-reactive fluorescent probe (e.g., a cyanine (B1664457) hydrazide or fluorescein-5-thiosemicarbazide) at a concentration of ~1-2 mM.

-

For reductive amination, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) can be added to stabilize the bond formed.[18]

-

Incubate the mixture in the dark at room temperature for at least 2 hours.[18]

-

-

Final Purification: Purify the labeled RNA from the excess probe using centrifugal filtration, HPLC, or gel electrophoresis.

Mechanism: The Malaprade Reaction

The oxidative cleavage of vicinal diols by periodate proceeds through a cyclic periodate ester intermediate. This mechanism ensures high specificity for the 1,2-diol functionality.[2][5]

-

Ester Formation: The hydroxyl groups of the diol attack the electrophilic iodine atom of the periodate ion.

-

Cyclization: A five-membered cyclic diester of iodine(VII) is formed.

-

Fragmentation: This cyclic intermediate undergoes a concerted fragmentation, breaking the carbon-carbon bond of the original diol and reducing the iodine from I(VII) to I(V) (iodate). The products are two carbonyl compounds (aldehydes or ketones).[5]

Conclusion

This compound (CAS 13940-38-0) is a versatile and specific oxidizing agent with significant applications in modern chemical and biological sciences. For researchers and professionals in drug development, its ability to mediate site-specific modifications of polysaccharides, glycoproteins, and RNA provides a powerful tool for creating advanced biomaterials, diagnostic probes, and next-generation therapeutics like antibody-drug conjugates. A thorough understanding of its properties, reaction mechanisms, and experimental protocols is essential for leveraging its full potential in the laboratory.

References

- 1. Specific labeling of RNA [biosyn.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 13940-38-0 [chemicalbook.com]

- 4. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 13940-38-0 [m.chemicalbook.com]

- 7. US4082743A - Process for the production of dialdehyde cellulose from cellulose - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 13940-38-0 | Benchchem [benchchem.com]

- 11. chemijournal.com [chemijournal.com]

- 12. research.chalmers.se [research.chalmers.se]

- 13. (PDF) Synthesis and characterization of dialdehyde cellulose nanofibers from O. sativa husks (2019) | Edwin S. Madivoli | 47 Citations [scispace.com]

- 14. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tailoring Dialdehyde Bacterial Cellulose Synthesis for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Paraperiodate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical and chemical properties of sodium paraperiodate (Na₃H₂IO₆), a versatile oxidizing agent with significant applications in scientific research and pharmaceutical development.

Introduction

This compound, with the chemical formula Na₃H₂IO₆, is an inorganic salt that serves as a potent and selective oxidizing agent.[1][2][3] It is a hypervalent iodine compound, recognized for its utility in various chemical transformations, particularly in the oxidative cleavage of vicinal diols.[2][3] This property makes it an invaluable tool in carbohydrate chemistry, protein modification, and the synthesis of pharmaceutical intermediates.[1][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and its applications in drug development.

Physical Properties

This compound is a white, crystalline solid.[2][3][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | H₂INa₃O₆ | [1][5][6] |

| Molecular Weight | 293.89 g/mol | [6][7] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | >300 °C / >310 °C (decomposes) | [1][3][6] |

| Density | 3.86 g/cm³ | [2][3][6] |

| Solubility in Water | Very slightly soluble | [2][3][5] |

| Solubility in other solvents | Soluble in concentrated sodium hydroxide (B78521) solutions | [2][3][5] |

| Sensitivity | Light sensitive | [1][3] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent.[1] Its most notable chemical property is its ability to selectively cleave the carbon-carbon bond of vicinal diols (1,2-diols) to form two aldehyde or ketone groups. This reaction, known as the Malaprade oxidation, is fundamental in the structural elucidation and modification of carbohydrates and other polyols.

The reactivity of this compound with various functional groups is crucial for its application in the synthesis and modification of complex molecules, including active pharmaceutical ingredients (APIs).[4]

Oxidative Cleavage of Vicinal Diols

The primary application of this compound in organic synthesis is the oxidative cleavage of vicinal diols. This reaction proceeds through a cyclic periodate (B1199274) ester intermediate.

Reactivity with Other Functional Groups

This compound exhibits selectivity towards vicinal diols, but it can also oxidize other functional groups, albeit typically under different reaction conditions. These include α-hydroxy ketones, α-amino alcohols, and sulfides. Understanding this reactivity profile is essential for designing selective transformations in molecules with multiple functional groups.

Experimental Protocols

This section outlines general methodologies for determining key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is accompanied by decomposition, can be determined using a capillary melting point apparatus. A standard method, such as ASTM E324 for organic chemicals, can be adapted for this inorganic compound.[8][9]

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten (or decomposed) are recorded as the melting range.

Determination of Solubility

The qualitative description of this compound's solubility can be quantified using various methods. A general procedure for determining the solubility of an inorganic salt is outlined below.

Protocol:

-

A known volume of the solvent (e.g., deionized water or a concentrated sodium hydroxide solution) is placed in a thermostated vessel at a specific temperature.

-

Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.

-

The additions are continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for a defined period (e.g., 24 hours) to ensure equilibrium.

-

The saturated solution is filtered, and a known aliquot of the clear supernatant is taken.

-

The concentration of this compound in the aliquot is determined by a suitable analytical method, such as titration or gravimetric analysis after evaporation of the solvent.

-

The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

For more complex systems or for higher precision, instrumental methods like headspace gas chromatography can be employed to determine the solubility of inorganic salts.[10]

Spectroscopic and Structural Data

Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are valuable tools for the characterization of this compound. The vibrational modes of the periodate ion (IO₆⁵⁻) provide a characteristic fingerprint. FTIR and Raman spectra of sodium periodate are available in spectral databases.[11][12][13]

Crystal Structure

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable reagent in pharmaceutical research and development.[4]

Modification of Biomolecules

This compound is widely used for the selective modification of carbohydrates, glycoproteins, and nucleic acids.[1][4] This is particularly relevant in the development of bioconjugates, such as antibody-drug conjugates (ADCs), where the controlled oxidation of sugar moieties on an antibody allows for the site-specific attachment of a drug molecule.[4]

Synthesis of Pharmaceutical Intermediates

The oxidative cleavage of vicinal diols by this compound is a key step in the synthesis of various pharmaceutical intermediates.[4] This reaction can be used to generate reactive aldehyde functionalities, which can then be further elaborated to construct complex molecular architectures.

Analytical Applications

In pharmaceutical analysis, this compound can be used as a reagent for the quantitative determination of certain drug substances containing vicinal diol functionalities.[19]

Conclusion

This compound is a versatile and powerful oxidizing agent with a well-defined set of physical and chemical properties. Its selective reactivity towards vicinal diols makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the appropriate experimental protocols for its use are essential for its effective and safe application in the laboratory and in the synthesis of novel therapeutic agents.

References

- 1. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]

- 2. This compound | 13940-38-0 [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. calibrechem.com [calibrechem.com]

- 5. This compound CAS#: 13940-38-0 [m.chemicalbook.com]

- 6. 13940-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Periodic acid (H5IO6), sodium salt (1:3) | H2INa3O6 | CID 9796123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. intertekinform.com [intertekinform.com]

- 10. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. atamankimya.com [atamankimya.com]

- 15. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sodium Periodate: Significance and symbolism [wisdomlib.org]

Navigating the Solubility of Sodium Paraperiodate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of sodium paraperiodate in organic solvents, a critical consideration for its application in various chemical syntheses and pharmaceutical development. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, summarizes the available qualitative information, provides a detailed experimental protocol for determining solubility, and discusses the key factors influencing the dissolution of this inorganic salt in organic media.

Understanding this compound

This compound, distinct from the more commonly referenced sodium metaperiodate (NaIO₄), is an inorganic salt with the chemical formula Na₃H₂IO₆ (CAS Number: 13940-38-0). It is a powerful oxidizing agent utilized in organic synthesis, particularly for the oxidative cleavage of vicinal diols. Its solubility profile is a key determinant of its utility in non-aqueous reaction systems.

Qualitative Solubility Data

While precise quantitative data is scarce, a general overview of this compound's solubility has been compiled from various sources. The compound is generally characterized by its low solubility in water and its insolubility in most typical organic solvents.[1][2]

| Solvent Class | Solvent Example(s) | Reported Solubility |

| Aqueous | Water | Very slightly soluble[1] |

| Concentrated Sodium Hydroxide | Soluble[1][2] | |

| Alcohols | Ethanol | Insoluble[3] |

| General Organic Solvents | Dichloromethane, Ether, Benzene, etc. | Generally Insoluble[4] |

It is important to note that for the broader class of sodium periodates (often referring to the metaperiodate form), some solubility has been anecdotally reported in polar aprotic solvents such as DMF and acetonitrile, and in alcohols like methanol (B129727) and ethanol.[4] However, these observations may not directly translate to this compound due to differences in crystal lattice energy and solvation requirements.

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest experimentally. The following is a detailed methodology adapted from established protocols for determining the solubility of inorganic salts in organic solvents.[5][6]

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.

Materials and Apparatus:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity, anhydrous)

-

Temperature-controlled shaker or stirring plate with a thermostat

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-MS, or gravimetric analysis)

-

Inert atmosphere glove box or Schlenk line (recommended for hygroscopic solvents)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vial in a temperature-controlled shaker or on a stirring plate with a thermostat set to the desired experimental temperature. c. Agitate the mixture for a prolonged period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with preliminary studies to confirm that the concentration does not change with longer equilibration times.[6]

-

Sample Collection and Filtration: a. Once equilibrium is achieved, allow the mixture to settle for a sufficient time for the undissolved solid to sediment. b. Carefully draw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. c. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any suspended solid particles.

-

Concentration Determination: a. Gravimetric Method: i. Weigh the container with the filtered solution to determine the mass of the solution. ii. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt). iii. Weigh the container with the dried residue. The mass of the residue corresponds to the amount of dissolved this compound. iv. Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent. b. Chromatographic/Spectroscopic Method: i. Dilute the filtered solution to a known volume in a volumetric flask. ii. Analyze the concentration of sodium or periodate (B1199274) ions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5] iii. Prepare a calibration curve using standard solutions of this compound of known concentrations. iv. Determine the concentration of the unknown sample from the calibration curve and calculate the original solubility.

Safety Precautions:

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing work.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents in a well-ventilated fume hood.

-

Be aware that this compound is a strong oxidizing agent and should not be heated with combustible organic materials.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

References

Understanding the different forms of periodate salts

An In-depth Technical Guide to the Forms and Applications of Periodate (B1199274) Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of periodate salts, detailing their chemical properties, principal forms, and significant applications in research and biopharmaceutical development. It includes structured data, detailed experimental protocols, and process diagrams to facilitate understanding and practical application.

Introduction to Periodate

Periodate is an oxyanion of iodine where the iodine atom exists in its highest oxidation state, +7. First synthesized in 1833, periodates are powerful and selective oxidizing agents.[1] Unlike other perhalogenates, such as perchlorate, periodate can exist in two primary forms in aqueous solutions: the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻) .[2][3] This structural versatility, governed by pH and hydration equilibria, underpins its wide range of applications, from organic synthesis to the specific modification of biomolecules.[1][4]

In research and drug development, the most prominent use of periodate is for the oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation.[1] This reaction is exceptionally valuable in carbohydrate chemistry for cleaving sugar rings, modifying glycoproteins, and labeling the 3'-ends of RNA, where the ribose sugar possesses the required vicinal diol structure.[2] Its role extends to the synthesis of active pharmaceutical ingredients (APIs) and the development of novel drug delivery systems, such as cross-linked hydrogels and nanoparticles.[5][6][7]

Forms and Physicochemical Properties of Periodate Salts

The two principal forms of periodate, metaperiodate and orthoperiodate, exist in equilibrium in aqueous solutions. Orthoperiodic acid (H₅IO₆) is a weak acid with multiple dissociation constants, giving rise to various orthoperiodate anions (e.g., H₄IO₆⁻, H₃IO₆²⁻) at different pH values.[3] Metaperiodic acid (HIO₄) is formed by the dehydration of orthoperiodic acid.[2] The salts of these acids, most commonly sodium and potassium salts, are the typical reagents used in the laboratory.

Quantitative Data Summary

The properties of the most common periodate salts are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of Common Periodate Salts

| Property | Sodium Metaperiodate (NaIO₄) | Potassium Metaperiodate (KIO₄) | Orthoperiodic Acid (H₅IO₆) |

| Molar Mass | 213.89 g/mol [5] | 230.00 g/mol [8] | 227.94 g/mol |

| Appearance | White crystalline powder[5] | White crystalline powder[8] | Colorless crystals |

| Density | 3.865 g/cm³ | 3.618 g/cm³[8] | 3.36 g/cm³ |

| Melting Point | 300 °C (decomposes)[4] | 582 °C (decomposes)[8] | 122 °C (decomposes) |

| Crystal Structure | Tetragonal[2] | Tetragonal[8] | Monoclinic |

| Standard Redox Potential (E°) | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O; 1.6 V [2] | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O; 1.6 V | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O; 1.6 V |

| pKa Values (H₅IO₆) | - | - | pKa₁ = 3.29, pKa₂ = 8.31, pKa₃ = 11.60[1] |

Table 2: Solubility of Periodate Salts in Water ( g/100 mL)

| Temperature | Sodium Metaperiodate (NaIO₄) | Potassium Metaperiodate (KIO₄) |

| 0 °C | 1.83 g[9] | 0.17 g[8][10] |

| 10 °C | 5.6 g[9] | 0.28 g[11] |

| 20 °C | 8.0 g (as g/L)[4] | 0.42 g[8][10] |

| 25 °C | 14.4 g[5] | - |

| 80 °C | - | 4.44 g[8][10] |

| 100 °C | - | 7.87 g[8][10] |

Table 3: Structural Parameters of Periodate Anions

| Anion Form | Geometry | Average I-O Bond Length | Reference(s) |

| Metaperiodate (IO₄⁻) | Distorted Tetrahedral | 1.78 Å | [12] |

| (in NaIO₄) | 1.775 Å | [2] | |

| Orthoperiodate (IO₆⁵⁻) | Deformed Octahedral | 1.89 Å | [12] |

Periodate Equilibria

The relationship between the different forms of periodate is crucial for understanding its reactivity. In solution, these species are in a dynamic equilibrium primarily dependent on pH.

Caption: Relationship between ortho- and metaperiodic acids and their corresponding sodium salts.

Key Reactions and Mechanisms

Periodate salts are involved in several important oxidative reactions. The most significant are the Malaprade and Lemieux-Johnson oxidations.

Malaprade Reaction: Cleavage of Vicinal Diols

The Malaprade reaction is the selective oxidative cleavage of the carbon-carbon bond of a vicinal diol to form two carbonyl groups (aldehydes or ketones).[1] The reaction proceeds through a cyclic periodate ester intermediate, which facilitates the bond cleavage. This reaction is particularly effective for cis-diols, which react much faster than trans-diols due to the geometric requirements of forming the cyclic intermediate.[1]

Caption: The two-step mechanism of the Malaprade reaction.

Lemieux-Johnson Oxidation: Cleavage of Alkenes

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for cleaving carbon-carbon double bonds.[13] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) to perform a syn-dihydroxylation of the alkene, forming a vicinal diol. A stoichiometric amount of periodate is then used for two purposes: 1) to cleave the diol via the Malaprade reaction, and 2) to re-oxidize the reduced osmium species (Os(VI)) back to osmium tetroxide (Os(VIII)), thus regenerating the catalyst.[13][14]

Caption: Catalytic cycle of the Lemieux-Johnson oxidation.

Experimental Protocols

The following sections provide detailed methodologies for common applications of periodate salts in a research setting.

Protocol: Selective Oxidation of Glycoproteins

This protocol is used to generate reactive aldehyde groups on the carbohydrate moieties of glycoproteins, which can then be used for labeling, conjugation, or immobilization.[5]

Workflow Diagram

Caption: Experimental workflow for glycoprotein labeling via periodate oxidation.

Materials:

-

Glycoprotein of interest

-

Sodium metaperiodate (NaIO₄)

-

Oxidation Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5

-

Quenching Solution: Glycerol or Ethylene Glycol

-

Purification: Desalting column or dialysis cassettes (10 kDa MWCO)

-

Hydrazide-functionalized label (e.g., biotin (B1667282) hydrazide, fluorescent hydrazide)

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.

-

Periodate Oxidation (Perform in the dark):

-

Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.

-

For selective oxidation of sialic acids: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1 mM. Incubate for 30 minutes on ice or at 4°C.

-

For general oxidation of sugars: Add the NaIO₄ stock solution to a final concentration of 10-20 mM. Incubate for 30-60 minutes at room temperature.

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM (e.g., 1 µL of pure glycerol per 100 µL reaction). Incubate for 10-15 minutes at room temperature.

-

Purification: Immediately remove excess periodate and quenching reagents by running the sample through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Hydrazide Ligation: Add a molar excess of the hydrazide-functionalized label to the purified, oxidized glycoprotein. Incubate for 2 hours to overnight at room temperature. The product can be used for downstream applications.

Protocol: 3'-End Labeling of RNA

This method specifically labels the 3'-terminus of RNA by oxidizing the vicinal diol on the terminal ribose sugar.[2]

Procedure:

-

RNA Solubilization: Dissolve RNA (e.g., 5 µg) in 10 µL of RNase-free water.

-

Oxidation Reaction (Perform in the dark):

-

Add 10 µL of 0.25 M Sodium Acetate (pH 5.6) and a freshly prepared solution of NaIO₄ to a final concentration of ~10 mM. The total reaction volume may be 20-40 µL.

-

Incubate at 25°C for 60-90 minutes.

-

-

Quenching: Add a 2-fold molar excess of sodium sulfite (B76179) or ethylene glycol to consume unreacted periodate. Incubate for 15 minutes at 25°C.

-

Labeling: Add an aldehyde-reactive probe (e.g., a fluorescent hydrazide or aminooxy compound) in molar excess (e.g., 30-fold). Incubate for 3 hours at 37°C in the dark.

-

Purification: Precipitate the labeled RNA using ethanol (B145695) and lithium chloride to remove unreacted dye. Wash the pellet with 75% ethanol and resuspend in an appropriate buffer.[13]

Protocol: General Lemieux-Johnson Oxidation

This procedure outlines the oxidative cleavage of an alkene to carbonyl compounds.[13][14]

Materials:

-

Alkene substrate

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol) - EXTREME CAUTION: OsO₄ is highly toxic and volatile.

-

Sodium periodate (NaIO₄)

-

Solvent system (e.g., Dioxane/Water or THF/Water, typically 3:1 or 4:1)

-

2,6-Lutidine (optional, to improve yield)[13]

Procedure:

-

Dissolve the alkene (1.0 mmol) in the solvent system (e.g., 10 mL of 75% aqueous dioxane).

-

Add 2,6-lutidine (1.1 mmol) if used.

-

Add the OsO₄ solution (catalytic amount, e.g., 0.02-0.05 mmol). The solution will turn dark brown.

-

In a separate flask, dissolve NaIO₄ (2.1-2.5 mmol) in water and add it portion-wise to the reaction mixture over 1-2 hours. Maintain the temperature at or below room temperature.

-

Stir the reaction for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with sodium sulfite solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbonyl products, which can be purified by chromatography.

Protocol: Iodometric Titration for Periodate Quantification

This method can be used to determine the concentration of a periodate solution or to quantify the consumption of periodate during a reaction (e.g., to determine the degree of oxidation).[15]

Principle: Periodate oxidizes excess iodide (I⁻) under acidic conditions to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reactions: IO₄⁻ + 7I⁻ + 8H⁺ → 4I₂ + 4H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Procedure:

-

Pipette an aliquot of the periodate-containing sample into an Erlenmeyer flask.

-

Dilute with ~50 mL of deionized water.

-

Carefully add ~10 mL of dilute sulfuric acid (e.g., 1 M).

-

Add an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% w/v solution). The solution will turn a dark reddish-brown due to the formation of iodine.

-

Titrate immediately with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise with vigorous stirring until the blue color completely disappears.

-

Record the volume of thiosulfate used and calculate the periodate concentration based on the stoichiometry of the reactions.

Applications in Drug Development

The unique reactivity of periodate salts makes them valuable tools in pharmaceutical sciences.

-

Antibody-Drug Conjugates (ADCs): Periodate is used to selectively oxidize the sugar moieties on monoclonal antibodies, creating aldehyde handles for the site-specific conjugation of cytotoxic drug payloads.[5] This approach helps produce more homogeneous ADCs with defined drug-to-antibody ratios.

-

Hydrogel-Based Drug Delivery: Polysaccharides like alginate, inulin, or gum arabic can be oxidized with periodate to create dialdehyde (B1249045) derivatives.[6][9][12] These oxidized polymers can then be cross-linked with molecules containing amine or hydrazide groups (e.g., gelatin, adipic acid dihydrazide) to form biodegradable and biocompatible hydrogels for the controlled release of therapeutic agents.[9]

-

Nanoparticle Formulation: Periodate-mediated cross-linking has been used to prepare albumin nanoparticles for drug delivery. For instance, dopamine-conjugated albumin can be cross-linked using NaIO₄ to form stable nanoparticles capable of carrying drugs like doxorubicin (B1662922) for cancer therapy.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The selective cleavage of diols is a key step in the synthesis of complex organic molecules, including various APIs.[4][5][7] For example, it can be used to cleave the ribose ring in nucleoside analogs during the synthesis of antiviral drugs.[5]

References

- 1. Periodate - Wikipedia [en.wikipedia.org]

- 2. Sodium periodate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. calibrechem.com [calibrechem.com]

- 5. Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. Periodate-Mediated Cross-Linking for the Preparation of Catechol Conjugated Albumin Nanoparticles Used for in Vitro Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Synthesis of Sodium Paraperiodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrochemical synthesis of sodium paraperiodate (Na₃H₂IO₆), a powerful oxidizing agent with significant applications in organic synthesis and the pharmaceutical industry. The focus is on providing detailed experimental protocols and comparative data for both traditional and modern electrochemical methods.

Introduction

Sodium periodate (B1199274) is a versatile oxidizing agent, existing primarily as sodium metaperiodate (NaIO₄) and this compound (Na₃H₂IO₆). It is widely used for the oxidative cleavage of vicinal diols, a reaction crucial in carbohydrate chemistry and for modifying biomolecules.[1][2] In the pharmaceutical industry, high-grade sodium periodate is essential for the synthesis of active pharmaceutical ingredients (APIs).[3]

Traditionally, the industrial-scale production of sodium periodate has been dominated by the electrochemical oxidation of sodium iodate (B108269) (NaIO₃) at lead dioxide (PbO₂) anodes.[4] While effective, this method is associated with concerns over lead toxicity and contamination of the final product.[5] More recently, a "green" electrochemical synthesis utilizing boron-doped diamond (BDD) anodes has been developed, offering a more sustainable and cleaner alternative.[3] This guide will detail both methodologies, providing a comparative analysis to inform researchers and industry professionals.

Core Principles of Electrochemical Synthesis

The electrochemical synthesis of this compound is based on the anodic oxidation of a less oxidized iodine species, typically sodium iodate (NaIO₃) or, more economically, sodium iodide (NaI). The process involves the removal of electrons from the iodine atom at the anode, increasing its oxidation state from +5 (in iodate) or -1 (in iodide) to +7 (in periodate).

The overall reaction when starting from sodium iodate in an alkaline medium is:

NaIO₃ + 2NaOH → Na₃H₂IO₆ + 2e⁻ (Incorrect representation, this is a simplified view. The actual reaction is more complex and involves water.)

A more accurate representation of the anodic reaction is:

IO₃⁻ + 6OH⁻ → H₂IO₆³⁻ + 2H₂O + 2e⁻

In modern "green" protocols, the synthesis starts from sodium iodide, involving an 8-electron oxidation. The synthesis is typically performed in a divided electrochemical cell to prevent the cathodic reduction of the newly formed periodate back to iodate or iodide.[6][7] A cation-exchange membrane, such as Nafion, is often used to separate the anolyte and catholyte compartments.[6]

Comparative Analysis of Anode Materials: PbO₂ vs. BDD

The choice of anode material is critical to the efficiency, cost, and environmental impact of the electrochemical synthesis. The two primary materials used are lead dioxide (PbO₂) and boron-doped diamond (BDD).

| Feature | Lead Dioxide (PbO₂) Anode | Boron-Doped Diamond (BDD) Anode |

| Efficiency | High current efficiency for iodate oxidation. | High current efficiency (up to 84%) and high yield (up to 94%).[6] |

| Durability | Prone to disintegration under anodic conditions, leading to lead contamination.[5] | Highly durable, metal-free, and non-toxic.[3] |

| Environmental Impact | Significant due to the high toxicity of lead and potential for product contamination.[5] | Considered a "green" alternative with a lower environmental footprint.[3] |

| Cost | Lower initial material cost.[1] | Higher initial material cost, but longer lifespan and lower purification costs can offset this. |

| Selectivity | Good selectivity for periodate formation. | Excellent selectivity, with a wide potential window that minimizes side reactions. |

| Purification | Requires extensive purification to remove lead contaminants, especially for pharmaceutical applications.[3] | Simplified purification process due to the absence of heavy metal contamination.[3] |

Experimental Protocols

The industrial production of sodium periodate has historically relied on the oxidation of sodium iodate at a PbO₂ anode.

Experimental Setup:

-

Electrochemical Cell: A divided cell with a PbO₂ anode and a suitable cathode (e.g., stainless steel).

-

Membrane: A diaphragm or cation-exchange membrane to separate the anolyte and catholyte.

-

Anolyte: An aqueous solution of sodium iodate (NaIO₃). The concentration is typically maintained at a high level to ensure good conductivity and reaction rates.

-

Catholyte: A dilute solution of sodium hydroxide (B78521) or other suitable electrolyte.

-

Operating Conditions:

-

Current Density: Typically in the range of 10-100 mA/cm².

-

Temperature: Elevated temperatures are often used to increase reaction rates and solubility.

-

pH: The pH of the anolyte is a critical parameter and is generally maintained in the neutral to slightly alkaline range.

-

Protocol:

-

Prepare the anolyte by dissolving sodium iodate in deionized water.

-

Prepare the catholyte.

-

Assemble the divided electrochemical cell with the PbO₂ anode, cathode, and membrane.

-

Fill the anodic and cathodic compartments with their respective solutions.

-

Apply a constant current density to the cell.

-

Monitor the reaction progress by periodically analyzing the anolyte for periodate concentration.

-

Upon completion, the anolyte containing this compound is collected.

-

The product is then isolated and purified through crystallization.

This modern approach offers a more environmentally friendly and efficient synthesis, often starting directly from sodium iodide.

Experimental Setup:

-

Electrochemical Cell: A divided flow-through or batch cell with a BDD anode and a stainless-steel cathode.[6]

-

Membrane: A Nafion cation-exchange membrane is commonly used.[6]

-

Anolyte: An aqueous solution of sodium iodide (NaI) and sodium hydroxide (NaOH). A typical concentration ratio is 10:1 NaOH to NaI.[7]

-

Catholyte: An aqueous solution of sodium hydroxide.

-

Operating Conditions:

-

Current Density: A wide range can be used, for example, 3.3 mA/cm² in batch cells to over 100 mA/cm² in flow cells.[6][8]

-

Temperature: The reaction can be run at or near room temperature, with cooling often required at higher current densities to manage heat generation.[8]

-

Flow Rate (for flow cells): A high flow rate is maintained to ensure good mass transport.

-

Protocol (based on a batch process): [6][7]

-

Prepare the anolyte by dissolving sodium iodide and sodium hydroxide in deionized water. A common concentration is 0.11 M to 0.55 M NaI in 1 M to 3 M NaOH.[7]

-

Prepare the catholyte, typically a 1 M NaOH solution.

-

Assemble the divided electrochemical cell with the BDD anode, stainless steel cathode, and Nafion membrane.

-

Circulate the anolyte and catholyte through their respective compartments.

-

Apply a constant current density. An applied charge of 9-12 F is typically required for the 8-electron oxidation of iodide to periodate.[7]

-

During the electrolysis, a white precipitate of this compound (Na₃H₂IO₆) will form in the anolyte.

-

After the electrolysis is complete, the anolyte suspension is collected.

-

The this compound can be isolated by filtration. For conversion to sodium metaperiodate (NaIO₄), the mixture is acidified with an acid like nitric acid, followed by crystallization.[4]

Visualization of Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the electrochemical synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. calibrechem.com [calibrechem.com]

- 3. The "Green" Electrochemical Synthesis of Periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium periodate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Robust and Self‐Cleaning Electrochemical Production of Periodate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

A Comprehensive Technical Guide to Sodium Paraperiodate (Na₃H₂IO₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium paraperiodate (Na₃H₂IO₆), a versatile and powerful oxidizing agent. The document covers its nomenclature, physicochemical properties, synthesis, key applications with detailed experimental protocols, and essential safety information.

Nomenclature and Identification

This compound is an inorganic salt, and like many periodates, it can exist in different forms. The term "sodium periodate" can refer to sodium metaperiodate (NaIO₄) or various orthoperiodates, such as this compound (Na₃H₂IO₆), disodium (B8443419) hydrogen periodate (B1199274) (Na₂H₃IO₆), and sodium orthoperiodate (Na₅IO₆).[1][2] This guide focuses specifically on the Na₃H₂IO₆ form.

The IUPAC name for Na₃H₂IO₆ is trisodium (B8492382);dihydroxy-trioxido-oxo-λ⁷-iodane .[3] It is also commonly referred to as the trisodium salt of periodic acid.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Chemical Formula | H₂INa₃O₆ | [5] |

| IUPAC Name | trisodium;dihydroxy-trioxido-oxo-λ⁷-iodane | [3] |

| CAS Number | 13940-38-0 | [2][6] |

| EC Number | 237-720-1 | [2][6] |

| PubChem CID | 9796123 | [2][3] |

| Molecular Weight | 293.89 g/mol | [5] |

Physicochemical Properties

This compound is a white, crystalline solid.[7] It is a strong oxidizing agent, a property that underpins its various applications.[6] It is sensitive to light and hygroscopic, meaning it absorbs moisture from the air.[5][6]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, Powder | [6][8] |

| Color | White | [6][8] |

| Melting Point | >300 °C (>572 °F) | [5] |

| Decomposition Temp. | 200 °C | [9] |

| Solubility | Very slightly soluble in water; Soluble in concentrated sodium hydroxide (B78521) solutions. | [7][10] |

| Stability | Stable, but sensitive to light and hygroscopic. | [5] |

| Oxidizing Properties | Strong oxidizer; may intensify fire. | [5][8] |

Synthesis of this compound

This compound can be synthesized through the oxidation of iodine compounds in an alkaline medium. Common methods involve the oxidation of sodium iodide or sodium iodate.[2][11]

Experimental Protocol: Synthesis from Sodium Iodide and Bromine

This protocol describes a classical laboratory-scale synthesis of this compound.

Materials:

-

Sodium iodide (NaI)

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Deionized water

-

Ice

Procedure:

-

Dissolve 10g of sodium iodide and 53g of sodium hydroxide in 400ml of water.[3]

-

Heat the solution to 80°C with continuous stirring.[3]

-

Slowly add 16ml of bromine through a long-stemmed dropping funnel with the delivery spout below the surface of the hot liquid.[3]

-

Maintain the temperature at 80°C throughout the addition. The product will precipitate during the oxidation.[3]

-

Once all the bromine has been added, cool the mixture.[3]

-

Filter the precipitate by suction and wash it four times with 10ml portions of ice-cold water. Ensure each wash remains in contact with the solid for at least five minutes.[3]

-

Dry the product in the air. The expected yield is 16-18g of this compound.[3]

Applications in Life Sciences

This compound's primary role in research and drug development is as a selective oxidizing agent, particularly for carbohydrate moieties in glycoproteins, glycolipids, and nucleic acids (RNA).[2][6]

Glycoprotein (B1211001) Modification and Labeling

The most common application is the oxidation of cis-diol groups in sugar residues (e.g., sialic acid, mannose, galactose) to form reactive aldehyde groups.[4][12] These aldehydes can then be used for:

-

Labeling: Covalently attaching fluorescent dyes, biotin, or other tags for detection and analysis.[2]

-

Immobilization: Attaching glycoproteins to a solid support (e.g., beads, microarrays) functionalized with hydrazide groups.[4]

-

Conjugation: Cross-linking glycoproteins to other molecules, such as enzymes (e.g., HRP) or carrier proteins.[4]

This site-specific modification is advantageous because it targets the glycan portions, which are often distal to the protein's active site, thereby preserving biological function.[13]

Experimental Protocol: Periodate Oxidation of Glycoproteins

This protocol provides a general method for oxidizing glycoproteins. Conditions can be adjusted to favor the oxidation of specific sugar residues. For instance, using 1 mM sodium periodate preferentially oxidizes sialic acid, while concentrations of 10 mM or higher will oxidize other sugars like galactose and mannose.[12]

Table 3: Typical Parameters for Glycoprotein Oxidation

| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference |

| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL | [13] |

| Sodium Periodate Conc. | 1 mM | 10 - 20 mM | [12][13] |

| Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 | [13] |

| Temperature | 4°C or Room Temperature | Room Temperature or 37°C | [13] |

| Incubation Time | 30 minutes | 1 - 2 hours | [13][14] |

| Quenching Agent | Glycerol or Sodium Sulfite | Glycerol or Sodium Sulfite | [14] |

Materials:

-

Glycoprotein of interest

-

Sodium meta-periodate (NaIO₄) - Note: NaIO₄ is often used for these solution-based protocols due to its better water solubility compared to Na₃H₂IO₆.

-

Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

-

Quenching solution (e.g., 1 M Glycerol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation: Dissolve the glycoprotein (0.5-10 mg) in 1 mL of Oxidation Buffer.[12]

-

Oxidation:

-

This step is light-sensitive and should be performed in the dark (e.g., in an amber vial or wrapped in foil).[12]

-

Immediately before use, prepare a fresh stock solution of sodium periodate in the Oxidation Buffer (e.g., 20 mM).

-

Add the periodate stock solution to the glycoprotein solution to achieve the desired final concentration (e.g., for 10 mM final, add 1 mL of 20 mM stock to 1 mL of glycoprotein solution).[12]

-

Incubate for 1-2 hours at room temperature.[14]

-

-

Quenching: Stop the reaction by adding a quenching agent, such as glycerol, to a final concentration of ~100 mM to consume excess periodate. Incubate for 15-20 minutes.[14]

-

Purification: Remove excess reagents by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.2).

-

Downstream Application: The purified, oxidized glycoprotein containing aldehyde groups is now ready for hydrazide ligation or other coupling chemistries.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 4: Hazard Identification and Safety Precautions

| Hazard Category | Description | Precautionary Statements | Reference |

| Oxidizer | May intensify fire; strong oxidizer. | P220: Keep away from clothing and other combustible materials. P221: Take any precaution to avoid mixing with combustibles. | [5][8] |

| Skin Irritant | Causes skin irritation (Category 2). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [5][8] |

| Eye Irritant | Causes serious eye irritation (Category 2). | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |

| Respiratory Irritant | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [5][8] |

Handling and Storage:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[15]

-

Avoid formation of dust and aerosols.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from combustible materials, strong reducing agents, and excess heat.[5]

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. Sodium periodate - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]

- 7. This compound | 13940-38-0 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound [chemister.ru]

- 10. Periodic acid (H5IO6), sodium salt (1:3) [chembk.com]

- 11. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Paraperiodate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the thermal decomposition of sodium paraperiodate (Na₃H₂IO₆). It details the decomposition pathway, presents key quantitative data, and outlines standardized experimental protocols for characterization. This guide is intended for professionals in research and development who utilize or study periodate (B1199274) compounds and require a thorough understanding of their thermal stability.

Introduction to this compound

This compound, also known as trisodium (B8492382) dihydrogen periodate, is an inorganic salt with the chemical formula Na₃H₂IO₆. It is one of the several forms of sodium periodate, existing as a white, crystalline powder.[1] As a powerful oxidizing agent, this compound is employed in various chemical syntheses and analytical procedures.[2][3] A critical aspect of its application, particularly in processes involving elevated temperatures or mechanical stress, is its thermal stability. Understanding the decomposition mechanism, onset temperatures, and resulting products is paramount for safe handling, process optimization, and ensuring the integrity of experimental outcomes.

This guide elucidates the multi-step thermal degradation process of this compound, providing a clear pathway from the parent compound to its final, more stable constituents.

Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a sequential process involving dehydration followed by the release of oxygen to form a more stable sodium iodate (B108269) salt. The process can be summarized in two primary stages:

Stage 1: Dehydration Upon initial heating, this compound undergoes dehydration, losing its two molecules of constitutional water. This endothermic process results in the formation of an anhydrous sodium periodate intermediate.

Stage 2: Decomposition to Iodate Following dehydration, at a higher temperature, the anhydrous intermediate decomposes. This exothermic step involves the reduction of the iodine atom from a +7 to a +5 oxidation state, with the concurrent release of gaseous oxygen and the formation of sodium iodate (NaIO₃) and sodium oxide (Na₂O) as the stable solid residues.

The overall balanced chemical equation for the decomposition is:

2 Na₃H₂IO₆(s) → 2 NaIO₃(s) + 2 Na₂O(s) + 2 H₂O(g) + O₂(g)

This pathway is visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the key physical properties and thermal decomposition data for sodium periodates. It is important to note that literature values often refer to sodium metaperiodate (NaIO₄) but provide a crucial reference for the behavior of the periodate anion upon heating.

Table 1: Physical and Chemical Properties of Sodium Periodates

| Property | This compound | Sodium Metaperiodate |

| Formula | Na₃H₂IO₆ | NaIO₄ |

| Molar Mass | 293.89 g/mol | 213.89 g/mol |

| CAS Number | 13940-38-0[1][4] | 7790-28-5[4] |

| Appearance | White crystalline powder[5] | White tetragonal crystals[6][7] |

| Density | ~3.2 g/cm³ (Varies) | 3.865 g/cm³[8][9] |

Table 2: Thermal Decomposition Data and Theoretical Mass Loss

| Thermal Event | Compound | Temperature Range (°C) | Theoretical Mass Loss (%) | Products |

| Dehydration | Na₃H₂IO₆ | 100 - 250 (Estimated) | 12.25% | Anhydrous Intermediate, H₂O |

| Decomposition | Anhydrous Intermediate | > 270 | 5.45% | NaIO₃, Na₂O, O₂ |

| Decomposition | NaIO₄ | ~270 - 300[8][10][11][12] | 7.48% | NaIO₃, O₂ |

| Accelerated Decomposition (under pressure) | NaIO₄ | > 140[6][10][12][13] | 7.48% | NaIO₃, O₂ |

Note: The temperature range for the dehydration of this compound is an estimation based on typical dehydration events for inorganic salts and requires experimental verification. The subsequent decomposition temperature is expected to be similar to that of sodium metaperiodate.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition profile of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail standardized protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass changes associated with dehydration and decomposition as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA crucible.

-

Instrument Setup:

-

Analyzer: A calibrated thermogravimetric analyzer.

-

Atmosphere: High-purity Nitrogen or Argon gas.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset and peak temperatures for each mass loss event. The first significant mass loss corresponds to dehydration, and the second corresponds to the loss of oxygen during decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events (e.g., dehydration, phase transitions, decomposition) and determine their endothermic or exothermic nature.[14][15]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or copper DSC pan. Hermetically seal the pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup:

-

Analyzer: A calibrated differential scanning calorimeter.[16]

-

Atmosphere: High-purity Nitrogen or Argon gas.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow (mW) against temperature. Identify endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., decomposition). Integrate the peak areas to quantify the enthalpy change (ΔH) for each event.

X-ray Diffraction (XRD) of Residue

Objective: To identify the crystalline structure of the solid residue after thermal decomposition and confirm the formation of sodium iodate.

Methodology:

-

Sample Preparation: Heat a larger sample (approx. 100 mg) of this compound in a furnace following the TGA temperature profile (e.g., heat to 350 °C and hold for 10 minutes). Allow the sample to cool to room temperature in a desiccator.

-

Instrument Setup:

-

Analyzer: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/min.

-

-

Data Analysis: Compare the resulting diffractogram with standard reference patterns from a crystallographic database (e.g., ICDD) to confirm the identity of the decomposition products, primarily sodium iodate (NaIO₃).

The logical flow of these experimental procedures is outlined in the diagram below.

Conclusion

The thermal decomposition of this compound (Na₃H₂IO₆) is a predictable, multi-step process initiated by dehydration, followed by decomposition into sodium iodate, sodium oxide, and oxygen at temperatures generally exceeding 270 °C. While stable under standard conditions, its degradation profile is a critical consideration for its use in applications involving heat. The combination of TGA, DSC, and XRD provides a robust analytical framework for fully characterizing this process. For professionals in research and drug development, this knowledge is essential for ensuring the safe handling, storage, and effective application of this versatile oxidizing agent.

References

- 1. Sodium (para)periodate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]

- 3. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 4. Sodium periodate - Wikipedia [en.wikipedia.org]

- 5. 432855000 [thermofisher.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. Sodium_periodate [chemeurope.com]

- 10. vinyl.hu [vinyl.hu]

- 11. CN102583252B - Method for producing sodium periodate - Google Patents [patents.google.com]

- 12. atamankimya.com [atamankimya.com]

- 13. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

Sodium Paraperiodate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of sodium paraperiodate, a versatile oxidizing agent in scientific research and pharmaceutical development.